

Check Availability & Pricing

# Lanicemine vs. Lanicemine-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Lanicemine-d5 |           |
| Cat. No.:            | B1155724      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of Lanicemine and its deuterated analog, Lanicemine-d5. Lanicemine ((1S)-1-phenyl-2-(pyridin-2-yl)ethanamine), also known as AZD6765, is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its potential as a rapid-acting antidepressant with minimal psychotomimetic side effects.[1][2] Lanicemine-d5 is the stable isotope-labeled version of Lanicemine, which serves a critical role in the analytical quantification of the parent compound. This document will delve into the core technical aspects of both molecules, presenting quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.

## **Chemical and Physical Properties**

The primary physical difference between Lanicemine and **Lanicemine-d5** is the increased molecular weight of the latter due to the replacement of five hydrogen atoms with deuterium. This isotopic substitution is key to its use in analytical applications, particularly mass spectrometry.



| Property           | Lanicemine                               | Lanicemine-d5                                     |
|--------------------|------------------------------------------|---------------------------------------------------|
| Molecular Formula  | C13H14N2                                 | C13H9D5N2                                         |
| Molar Mass         | 198.27 g/mol                             | ~203.30 g/mol                                     |
| Chemical Structure | (1S)-1-phenyl-2-(pyridin-2-yl)ethanamine | (1S)-1-(phenyl-d5)-2-(pyridin-<br>2-yl)ethanamine |
| Synonyms           | AZD6765, AR-R 15896AR                    | -                                                 |
| CAS Number         | 153322-05-5                              | Not available                                     |

# Pharmacology: A Comparative Overview Mechanism of Action

Lanicemine functions as a low-trapping, non-selective, and voltage-dependent NMDA receptor channel blocker.[2][3] It binds to a site within the NMDA receptor's ion channel pore, thereby inhibiting the influx of calcium ions (Ca<sup>2+</sup>) that is triggered by the binding of glutamate and a coagonist (glycine or D-serine).[4][5] The "low-trapping" characteristic of Lanicemine means it has a faster dissociation rate from the channel compared to other NMDA receptor antagonists like ketamine.[6] This property is thought to contribute to its reduced psychotomimetic side effects. [2][6]

The antidepressant effects of NMDA receptor antagonists are hypothesized to involve downstream signaling cascades. By blocking the NMDA receptor, these compounds can lead to an increase in glutamate release, which in turn activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[7] This activation is believed to stimulate the release of brain-derived neurotrophic factor (BDNF) and activate the mammalian target of rapamycin (mTOR) signaling pathway, both of which are crucial for synaptogenesis and neural plasticity.[7]

While no direct pharmacological studies on **Lanicemine-d5** have been published, its mechanism of action is presumed to be identical to that of Lanicemine, as deuterium substitution does not typically alter the fundamental pharmacological target of a drug.

## **Pharmacodynamics**



Quantitative data on the binding affinity and inhibitory concentration of Lanicemine for the NMDA receptor are available from in vitro studies.

| Parameter                                                   | Value       | Cell Type/Assay Condition |
|-------------------------------------------------------------|-------------|---------------------------|
| Ki (Receptor Binding Affinity)                              | 0.56-2.1 μΜ | NMDA Receptor             |
| IC <sub>50</sub> (Half Maximal Inhibitory<br>Concentration) | 4-7 μΜ      | CHO Cells                 |
| IC50                                                        | 6.4 µM      | Xenopus Oocytes           |

Data sourced from MedChemExpress and Cayman Chemical.[3][9]

Specific pharmacodynamic data for **Lanicemine-d5** are not publicly available. It is important to note that while the mechanism of action is expected to be the same, subtle differences in binding affinity or potency due to the kinetic isotope effect cannot be entirely ruled out without direct experimental evidence.

## **Pharmacokinetics**

Pharmacokinetic data for Lanicemine have been established in clinical studies.

| Parameter                              | Value    | Study Population                                                   |
|----------------------------------------|----------|--------------------------------------------------------------------|
| Systemic Clearance (CL)                | 9.43 L/h | Healthy subjects and patients with Major Depressive Disorder (MDD) |
| Central Volume of Distribution (V1)    | 106 L    | Healthy subjects and patients with MDD                             |
| Peripheral Volume of Distribution (V2) | 47.3 L   | Healthy subjects and patients with MDD                             |
| Intercompartmental Clearance (Q)       | 75.7 L/h | Healthy subjects and patients with MDD                             |
| Terminal Half-life (T1/2)              | ~16 h    | Healthy subjects                                                   |



#### Data sourced from PubMed.[10][11][12]

No dedicated pharmacokinetic studies have been published for **Lanicemine-d5**. However, the principle behind using deuterated compounds in drug development is to leverage the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[5] This can slow down metabolic processes that involve the cleavage of these bonds, potentially leading to:

- Reduced metabolism: This could result in a longer half-life and increased overall drug exposure.
- Altered metabolite profile: Deuteration might shift the metabolic pathway, potentially reducing the formation of toxic metabolites.

Without experimental data, these potential pharmacokinetic advantages of **Lanicemine-d5** remain theoretical.

## **Signaling Pathways**

The primary signaling pathway influenced by Lanicemine is the glutamatergic system, specifically through the NMDA receptor.



Click to download full resolution via product page



Caption: NMDA Receptor Signaling Pathway and the Action of Lanicemine.

# Experimental Protocols Radioligand Binding Assay for NMDA Receptor Affinity

This protocol outlines a method to determine the binding affinity (Ki) of a test compound like Lanicemine for the NMDA receptor.

- Preparation of Membranes:
  - Homogenize rat brain cortical tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  - Centrifuge the homogenate at low speed to remove nuclei and large debris.
  - Centrifuge the resulting supernatant at high speed to pellet the membranes.
  - Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
  - Resuspend the final membrane pellet in the assay buffer.
- Binding Assay:
  - In a 96-well plate, add the membrane preparation, a radiolabeled NMDA receptor antagonist (e.g., [3H]MK-801), and varying concentrations of the test compound (Lanicemine).
  - For non-specific binding determination, add a high concentration of a known non-labeled NMDA receptor antagonist (e.g., unlabeled MK-801).
  - Incubate the plate at a controlled temperature (e.g., room temperature) for a specific duration to allow binding to reach equilibrium.
- Detection and Analysis:
  - Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.



- Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki =  $IC_{50}$  / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

## Mouse Tail Suspension Test (TST) for Antidepressant-Like Activity

This behavioral assay is used to screen for potential antidepressant effects.

- Animals: Use male mice (e.g., C57BL/6 strain) housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
- Drug Administration: Administer Lanicemine (e.g., 10 mg/kg) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection at a specific time point (e.g., 60 minutes) before the test.
- Test Procedure:
  - Individually suspend each mouse by its tail from a horizontal bar using adhesive tape,
     ensuring the mouse cannot touch any surfaces.
  - Record the total duration of immobility during a 6-minute test period. Immobility is defined as the absence of any movement except for minor respiratory movements.
- Data Analysis:
  - Compare the mean duration of immobility between the drug-treated group and the vehicletreated group using an appropriate statistical test (e.g., Student's t-test or ANOVA).



 A significant reduction in immobility time in the drug-treated group is indicative of an antidepressant-like effect.[8]

### **Proof-of-Mechanism Clinical Trial in PTSD**

This outlines the design of a study to evaluate the effects of Lanicemine on behavioral sensitization in individuals with Post-Traumatic Stress Disorder (PTSD).

- Study Design: A randomized, double-blind, placebo-controlled, parallel-arm Phase 1b trial.
- Participants: Individuals with a diagnosis of PTSD and evidence of enhanced anxietypotentiated startle (APS).
- Intervention: Participants receive multiple intravenous infusions of Lanicemine (e.g., 100 mg) or a matching placebo (e.g., 0.9% saline) over a specified period.
- Outcome Measures:
  - Primary Outcome: Change in APS from baseline to the end of the final infusion.
  - Secondary/Exploratory Outcomes:
    - Electroencephalography (EEG) gamma-band power to assess NMDA receptor target engagement.
    - Clinician-Administered PTSD Scale (CAPS-5) scores to measure changes in symptom severity.
    - Safety and tolerability assessments.
- Rationale: This design aims to establish a "proof-of-mechanism" by linking the drug's target engagement (measured by EEG) to a change in a relevant behavioral biomarker (APS) and clinical symptoms.[10][13]

# The Role of Lanicemine-d5 in Research and Development







The primary and critical application of **Lanicemine-d5** is as an internal standard for the quantitative analysis of Lanicemine in biological matrices such as plasma, urine, or tissue homogenates. This is typically performed using liquid chromatography-mass spectrometry (LC-MS/MS).

Why is a deuterated internal standard ideal?

- Similar Physicochemical Properties: Lanicemine-d5 has nearly identical chemical and
  physical properties to Lanicemine. This means it behaves similarly during sample extraction,
  chromatographic separation, and ionization in the mass spectrometer. This co-elution and
  similar behavior minimize variability and improve the accuracy and precision of the
  quantification.
- Mass Differentiation: Despite its similar behavior, Lanicemine-d5 is easily distinguished from Lanicemine by a mass spectrometer due to its higher molecular weight. This allows for the simultaneous detection and independent quantification of both the analyte (Lanicemine) and the internal standard (Lanicemine-d5).
- Accurate Quantification: By adding a known amount of Lanicemine-d5 to each sample at
  the beginning of the analytical process, any loss of the analyte during sample preparation
  can be corrected for by measuring the recovery of the internal standard. This ensures a
  highly accurate determination of the true concentration of Lanicemine in the sample.

### **Preclinical Evaluation Workflow**

The following diagram illustrates a typical workflow for the preclinical assessment of a novel NMDA receptor antagonist.





Click to download full resolution via product page

Caption: Preclinical evaluation workflow for an NMDA receptor antagonist.

### Conclusion

Lanicemine is a well-characterized low-trapping NMDA receptor antagonist with a known pharmacokinetic and pharmacodynamic profile from extensive preclinical and clinical research. Its development, however, was discontinued as it did not meet primary endpoints in later-phase clinical trials for depression.[2]

Lanicemine-d5, its deuterated counterpart, is an indispensable tool for the accurate bioanalysis of Lanicemine. While the principles of deuteration suggest potential for an improved pharmacokinetic profile, there is currently no publicly available data to support this for Lanicemine-d5. Its role remains firmly in the analytical realm, facilitating the robust quantification required for pharmacokinetic and metabolism studies of Lanicemine. For researchers in drug development, understanding the distinct roles of the parent compound and its stable isotope-labeled analog is crucial for advancing through the preclinical and clinical phases of evaluation.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Excitotoxicity Wikipedia [en.wikipedia.org]
- 2. Lanicemine Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ketamine Wikipedia [en.wikipedia.org]
- 8. Hyperforin Potentiates Antidepressant-Like Activity of Lanicemine in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Population pharmacokinetic analysis of lanicemine (AZD6765), an NMDA channel blocker, in healthy subjects and patients with major depressive disorder PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics, metabolism and excretion of [(14)C]-lanicemine (AZD6765), a novel low-trapping N-methyl-d-aspartic acid receptor channel blocker, in healthy subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gotriple A Proof-of-Mechanism Study to Test Effects of the NMDA Receptor Antagonist Lanicemine on Behavioral Sensitization in Individuals With Symptoms of PTSD [gotriple.eu]
- To cite this document: BenchChem. [Lanicemine vs. Lanicemine-d5: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1155724#lanicemine-vs-lanicemine-d5]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com